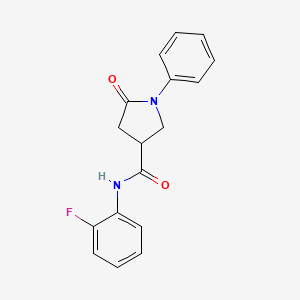

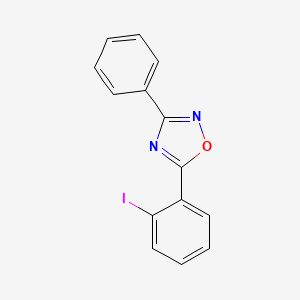

4-(2-methylbenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylpiperazine derivatives have been extensively studied for their pharmacological properties, including cerebral vasodilation effects. These studies often involve the synthesis of various derivatives to understand their structure-activity relationships.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives involves multi-step chemical reactions, starting with the preparation of key intermediates followed by their subsequent transformation into target compounds. For instance, the synthesis of related compounds has been carried out to confirm the structures of metabolites, indicating a complex synthetic route that ensures the introduction of specific functional groups at desired positions on the piperazine ring (Ohtaka et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of benzylpiperazine derivatives is crucial for understanding their chemical behavior and biological activity. Techniques such as X-ray diffraction studies provide detailed insights into the crystalline structure, helping to elucidate the arrangement of atoms and the geometry around the piperazine core. Studies have highlighted the importance of weak intermolecular interactions in shaping the three-dimensional architecture of these compounds, which can influence their solubility and receptor binding characteristics (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Benzylpiperazine derivatives undergo a variety of chemical reactions, reflecting their reactivity towards different reagents. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to introduce specific tags for analytical purposes. The synthesis of labeled compounds, for instance, involves reactions that introduce radioactive isotopes as tracers for metabolic studies (Satomi et al., 1988).

Applications De Recherche Scientifique

Synthesis and Characterization of Piperazine Derivatives

Piperazine derivatives have been synthesized for various applications, including as bifunctional chelating agents and antimicrobial agents. For example, a study on the convenient synthesis of bifunctional tetraaza macrocycles describes the formation of macrocyclic amines through cyclization and subsequent reactions, showcasing methodologies that could be applicable to the synthesis of "4-(2-methylbenzyl)-N-(2-methylphenyl)-1-piperazinecarboxamide" (McMurry et al., 1992). Another study highlights the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents, indicating the potential antimicrobial applications of piperazine derivatives (Jadhav et al., 2017).

Applications in Material Science

Piperazine compounds have also been investigated for their potential use in material science. For instance, the synthesis of polyamides containing theophylline and thymine involves the use of piperazine, suggesting applications in the development of new polymeric materials (Hattori & Kinoshita, 1979).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-16-7-3-5-9-18(16)15-22-11-13-23(14-12-22)20(24)21-19-10-6-4-8-17(19)2/h3-10H,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXPFHDERGAGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)